[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine
CAS No.:
Cat. No.: VC13454818
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H21N3 |
|---|---|
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | (3S)-1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine |
| Standard InChI | InChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | HVJQRDFTSFUPFY-VIFPVBQESA-N |
| Isomeric SMILES | CN(C)[C@H]1CCCN(C1)CCN |
| SMILES | CN(C)C1CCCN(C1)CCN |
| Canonical SMILES | CN(C)C1CCCN(C1)CCN |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
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IUPAC Name: (3S)-1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine
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SMILES: CN(C)[C@H]1CCCN(C1)CCN
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Stereochemistry: The (S)-configuration at C3 is critical for its biological interactions (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₁N₃ | |
| Molecular Weight | 171.28 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated ~1.5 (calculated) |
Spectroscopic Characterization
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NMR: Key signals include a singlet for dimethylamine protons (δ ~2.2 ppm) and multiplets for piperidine and aminoethyl groups .
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Mass Spectrometry: ESI+ shows a prominent [M+H]⁺ peak at m/z 171.28.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via asymmetric reductive amination or nucleophilic substitution using chiral precursors:
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Chiral Triflate Intermediate: (S)-2-hydroxypropionate is converted to a triflate ester, which undergoes SN2 displacement with 3-Boc-aminopiperidine, followed by deprotection .
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Reductive Amination: Tropinone derivatives are reductively aminated with dimethylamine and 2-aminoethyl groups, preserving stereochemistry .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triflate Formation | Tf₂O, Pyridine, DCM, 0°C | 85–90% |
| Nucleophilic Substitution | 3-Boc-aminopiperidine, TEA, −50°C | 74–84% |
| Deprotection | TFA in DCM | >90% |
Stereochemical Control
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Chiral Resolution: Chiral HPLC or enzymatic resolution ensures enantiopurity (>90% ee) .
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Catalytic Asymmetric Hydrogenation: Nickel or ruthenium catalysts achieve high enantioselectivity (dr > 20:1) .
| Activity | Pa (Probability) |
|---|---|
| Neurotransmitter uptake inhibition | 0.72 |
| Antineurotic | 0.68 |
| Antiparkinsonian | 0.65 |
| Membrane stabilization | 0.58 |
Therapeutic Applications
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